N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide
Description
N-{3-[(3-Cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide is a pyridine-derived acetamide compound characterized by a cyano group and two methyl substituents on the pyridine ring, linked via an oxygen atom to a phenylacetamide moiety. The compound’s design suggests applications in pharmaceuticals or materials science, given the prevalence of pyridine and acetamide motifs in drug discovery and polymer synthesis .
Properties
IUPAC Name |
N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(2)18-16(15(10)9-17)21-14-6-4-5-13(8-14)19-12(3)20/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDMRUTQIMQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185069 | |
| Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-65-5 | |
| Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633283-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 3-cyano-4,6-dimethylpyridine with 3-hydroxyphenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylacetamides or pyridines.
Scientific Research Applications
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The cyano group and the acetamide moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Sulfanyl vs. Oxy Linkages
- 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (): This analog replaces the oxygen atom in the target compound with a sulfanyl (-S-) group. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity (higher logP) and alter metabolic stability.
- N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): The pyridine ring is replaced with a thieno[2,3-d]pyrimidine system. The extended aromatic system increases molecular rigidity, as evidenced by a higher melting point (190–191°C) compared to typical pyridine-based acetamides. This structural feature could enhance binding affinity to biological targets through π-π stacking interactions .
Functional Group Modifications
- N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide (): Incorporates a chloro substituent and a pyridylmethoxy group. The electron-withdrawing chloro group may reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitution reactions. The synthetic route for this compound employs mild conditions (alkaline substitution, acidic reduction), suggesting scalability for industrial production, which could be relevant for the target compound’s synthesis optimization .
Heterocyclic Core Variations
Tetrahydrocarbazole Derivatives ():
Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide feature a carbazole core instead of pyridine. Carbazoles are known for their planar aromatic structure and fluorescence properties, which could make these derivatives suitable for optoelectronic applications. However, the increased molecular weight and rigidity may reduce bioavailability compared to pyridine-based analogs .
Pyrido-Thieno-Pyrimidinone Systems ():
N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrimidin-4-on-3-yl)acetamide contains a fused pyrido-thieno-pyrimidinone scaffold. The complex heterocyclic system likely enhances binding to kinase targets, as seen in similar kinase inhibitors. The synthesis yield (73%) and acetylation method (acetyl chloride in pyridine) provide a benchmark for comparing reaction efficiency with the target compound’s synthesis .
Substituent Effects on Physical and Chemical Properties
Bulky Alkyl and Aryl Groups
- N-(5-tert-Butyl-2-methoxyphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide (): The tert-butyl group introduces significant steric bulk, which may impede crystallization (lower melting point) and reduce solubility in polar solvents.
Cyano vs. Acetamide Positioning
- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): The distyryl groups on the pyridine ring increase conjugation length, likely shifting UV-Vis absorption spectra. The cyano group at the 3-position aligns with the target compound, suggesting shared reactivity in nucleophilic additions or cyclization reactions .
Key Insights and Implications
- Structural Flexibility: The target compound’s pyridine-oxy-phenylacetamide framework balances electronic effects (cyano electron withdrawal, methyl electron donation) and steric accessibility, making it adaptable for drug design or polymer precursors.
- Synthetic Considerations : Mild reaction conditions (e.g., ) and high yields () in analogs highlight pathways for optimizing the target compound’s synthesis.
Notes
Biological Activity
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyano Group : Enhances reactivity and biological interactions.
- Dimethylpyridinyl Moiety : Contributes to the compound's lipophilicity and ability to penetrate biological membranes.
- Phenyl Acetamide Group : Imparts stability and potential for enzyme interaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group and pyridinyl moiety enhance binding affinity to various biological targets, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer).
- Findings : Significant cytotoxicity was observed, with IC50 values indicating potency comparable to established anticancer drugs like gefitinib .
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| A549 | 12.5 | Gefitinib (15) |
| MCF7 | 10.0 | Doxorubicin (8) |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
Anti-inflammatory Effects
In vitro assays have demonstrated the ability of this compound to inhibit COX enzymes, which are critical mediators of inflammation:
| Compound | IC50 Value (µM) | COX Type |
|---|---|---|
| N-{...} | 0.04 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Antioxidant Assessment :
- Anti-inflammatory Studies :
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on structural similarities and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-cyano-4,6-dimethylpyridine | Lacks acetamide group | Moderate anticancer activity |
| N-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide | Similar structure | High cytotoxicity against A549 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
